3-Ethyl-2,5-dimethylpyrazine
Overview
Description
3-Ethyl-2,5-dimethylpyrazine is a compound that has been identified as a component of the trail pheromone in the Mediterranean harvester ant Messor bouvieri. It is found in the poison gland of workers and induces trail following behavior in these ants. The average content of this pheromone component in the poison gland is about 9 ng, and it is noteworthy that other alkaloids present in the gland, such as anabasine and anabaseine, do not induce a reaction in the workers .
Synthesis Analysis
The synthesis of 3-ethyl-2,5-dimethylpyrazine (EDMP) can be achieved chemoenzymatically from L-threonine (L-Thr). This process involves the condensation reaction of two molecules of aminoacetone and one molecule of acetaldehyde. Aminoacetone is supplied by L-threonine 3-dehydrogenase using L-Thr as a substrate via 2-amino-3-ketobutyrate, while acetaldehyde is supplied by 2-amino-3-ketobutyrate CoA ligase bearing threonine aldolase activity from L-Thr when CoA is at low concentrations. The yield of EDMP can be increased up to 20.2% when the precursor is supplied from L-Thr by these enzymes .
Molecular Structure Analysis
Although the papers provided do not directly discuss the molecular structure of 3-ethyl-2,5-dimethylpyrazine, they do provide insights into the structures of related pyrazine compounds. For example, the synthesis of other pyrazine derivatives involves key steps such as cyclocondensation, aromatization, and Retro-Diels–Alder reactions . Additionally, the crystal structure of related compounds can be stabilized by intermolecular interactions such as hydrogen bonds and π-π stacking .
Chemical Reactions Analysis
The synthesis of EDMP and related alkylpyrazines demonstrates the versatility of pyrazine derivatives in chemical reactions. The chemoenzymatic synthesis of EDMP from L-Thr showcases a novel pathway for the production of such compounds . Other pyrazine derivatives have been synthesized through various chemical routes, involving reactions such as cyclocondensation and oxidation .
Physical and Chemical Properties Analysis
The physical and chemical properties of 3-ethyl-2,5-dimethylpyrazine are not explicitly detailed in the provided papers. However, the synthesis and characterization of related pyrazine compounds suggest that these molecules can exhibit interesting properties such as crystal structure stabilization through specific intermolecular interactions and the potential for antioxidant activity . Additionally, the electrophysiological responses of ants to pyrazine compounds indicate that these molecules can have significant biological effects, such as eliciting alarm behaviors in certain ant species .
Scientific Research Applications
Food Industry Application
3-Ethyl-2,5-dimethylpyrazine, a heterocyclic, nitrogen-containing compound, is used in the food industry as a flavor ingredient. It imparts a characteristic roasted odor and flavor, reminiscent of roasted cocoa or nuts. This compound is widely distributed in foods and is a natural component of cooked food, making it a common part of the daily diet (Burdock & Carabin, 2008).
Entomological Studies
In entomology, 2-Ethyl-3,5-dimethylpyrazine, closely related to 3-Ethyl-2,5-dimethylpyrazine, has been studied for its alarm activity in laboratory conditions. This compound has shown to elicit significant electroantennogram activities and induce characteristic alarm behaviors in fire ant workers. It also influences their attraction to food baits, indicating potential for use in controlling certain ant species (Li, Liu, & Chen, 2019).
Pheromone Research
3-Ethyl-2,5-dimethylpyrazine is identified as a component of the trail pheromone in certain ant species like Messor bouvieri. This compound induces trail-following behavior in these ants, showing its importance in the study of insect communication and behavior (Jackson, Wright, & Morgan, 1989).
Pyrazine Synthesis Research
Studies on the biosynthesis mechanism of 2-Ethyl-3,5-dimethylpyrazine have shown that it can be produced from L-threonine and D-glucose, involving aminoacetone and 2,3-pentanedione as intermediates. This finding provides insights into the production of similar compounds and their potential industrial applications as food fragrances (Zhang, Zhang, Yu, & Xu, 2020).
Optoelectronic Properties Research
Research on 2,5-di(aryleneethynyl)pyrazine derivatives, including compounds similar to 3-Ethyl-2,5-dimethylpyrazine, focuses on their structural and optoelectronic properties. These compounds have potential applications in the field of light-emitting devices due to their unique properties (Zhao et al., 2004).
Metabolic Engineering
Studies on E. coli strains have explored the redistribution of metabolic flow to improve carbon atom economy for high-yield production of similar pyrazines. This research is significant for understanding the biosynthesis of 3-Ethyl-2,5-dimethylpyrazine and related compounds in bacterial systems (Yang et al., 2021).
Safety And Hazards
3-Ethyl-2,5-dimethylpyrazine is harmful if swallowed . It causes skin irritation and serious eye irritation . It may also cause respiratory irritation . Protective measures include avoiding dust formation, avoiding breathing mist, gas, or vapors, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, and evacuating personnel to safe areas .
Future Directions
Pyrazines, including 3-Ethyl-2,5-dimethylpyrazine, are important compounds for both basic and applied studies . They are not only responsible for the flavor of roasted foods but also act as chemical transmitters of living organisms . Some pyrazine compounds have the potential to treat some diseases . Therefore, a more in-depth investigation of the antimicrobial and olfactory activities of alkylpyrazines is required in the future .
properties
IUPAC Name |
3-ethyl-2,5-dimethylpyrazine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2/c1-4-8-7(3)9-5-6(2)10-8/h5H,4H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WHMWOHBXYIZFPF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC(=CN=C1C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1065423 | |
Record name | 2,5-Dimethyl-3-ethylpyrazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1065423 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
136.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Ethyl-2,5-dimethylpyrazine | |
CAS RN |
13360-65-1, 27043-05-6 | |
Record name | 3-Ethyl-2,5-dimethylpyrazine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=13360-65-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Ethyl-3,6-dimethylpyrazine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013360651 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Pyrazine, 3-ethyl-2,5-dimethyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 2,5-Dimethyl-3-ethylpyrazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1065423 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-ethyl-2,5-dimethylpyrazine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.092 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2-ETHYL-3,6-DIMETHYLPYRAZINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G2FB13VLOG | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | 2-Ethyl-3,(5 or 6)-dimethylpyrazine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0032276 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.